molecular formula C11H7N7 B14708026 6-Azido-3-phenyl[1,2,4]triazolo[4,3-b]pyridazine CAS No. 23406-39-5

6-Azido-3-phenyl[1,2,4]triazolo[4,3-b]pyridazine

Katalognummer: B14708026
CAS-Nummer: 23406-39-5
Molekulargewicht: 237.22 g/mol
InChI-Schlüssel: HZRJPBYLAYLFAF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Azido-3-phenyl[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound that belongs to the class of triazolopyridazines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The unique structure of this compound makes it an interesting subject for research in various scientific fields.

Vorbereitungsmethoden

The synthesis of 6-Azido-3-phenyl[1,2,4]triazolo[4,3-b]pyridazine typically involves the reaction of appropriate precursors under specific conditions. One common method involves the cyclization of 3-phenyl-1,2,4-triazole with a suitable azide source. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as copper(I) iodide. The reaction is carried out at elevated temperatures to facilitate the formation of the triazolopyridazine ring .

Analyse Chemischer Reaktionen

6-Azido-3-phenyl[1,2,4]triazolo[4,3-b]pyridazine undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of 6-Azido-3-phenyl[1,2,4]triazolo[4,3-b]pyridazine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity. This inhibition can lead to various biological effects, such as the induction of apoptosis in cancer cells or the inhibition of microbial growth. The exact molecular pathways involved depend on the specific target and the context of the application .

Vergleich Mit ähnlichen Verbindungen

6-Azido-3-phenyl[1,2,4]triazolo[4,3-b]pyridazine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which allows for a wide range of chemical modifications and applications in various fields.

Eigenschaften

CAS-Nummer

23406-39-5

Molekularformel

C11H7N7

Molekulargewicht

237.22 g/mol

IUPAC-Name

6-azido-3-phenyl-[1,2,4]triazolo[4,3-b]pyridazine

InChI

InChI=1S/C11H7N7/c12-17-13-9-6-7-10-14-15-11(18(10)16-9)8-4-2-1-3-5-8/h1-7H

InChI-Schlüssel

HZRJPBYLAYLFAF-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)N=[N+]=[N-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.